3-(4-Nitrophenyl)benzaldehyde
Description
Properties
CAS No. |
66216-85-1 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(4-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9H |
InChI Key |
ISCXTQCSUUHIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The following table summarizes key structural and functional differences between 3-(4-nitrophenyl)benzaldehyde and related compounds:
Stability and Isomerization Trends
- This compound derivatives exhibit isomer-dependent stability. For example, indolin-2-one derivatives (e.g., 41a and 41b) show divergent behavior: 41a remains stable for 20 hours in solution, while 41b undergoes 33% isomerization under identical conditions .
- Nitro vs. Methyl Substitutents : The electron-withdrawing nitro group in this compound enhances electrophilic reactivity compared to the electron-donating methyl group in 3-(4-methylphenyl)benzaldehyde, making the former more suitable for condensation reactions .
Preparation Methods
Reaction Conditions and Challenges
The patent by describes nitration of para,beta-dinitrostyrene using concentrated sulfuric acid (96%) at elevated temperatures (100–120°C). Adapting this method, 3-phenylbenzaldehyde could undergo nitration under similar conditions. Key parameters include:
-
Acid concentration : ≥70% sulfuric acid ensures protonation of the aromatic ring, facilitating electrophilic attack.
-
Temperature : 80–150°C, optimized to balance reaction rate and product stability.
-
Stoichiometry : Excess sulfuric acid (5–15 parts per reactant) minimizes side reactions.
However, nitration of 3-phenylbenzaldehyde faces challenges:
-
Competitive nitration sites : The benzaldehyde’s formyl group is a strong meta-director, potentially diverting nitration to the benzaldehyde ring rather than the phenyl substituent.
-
Oxidation risks : Nitrating agents may oxidize the formyl group to a carboxylic acid, necessitating controlled conditions.
Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a precise method for constructing the carbon-carbon bond between the benzaldehyde and nitrophenyl moieties.
Suzuki-Miyaura Coupling
This method would involve coupling 3-bromobenzaldehyde with 4-nitrophenylboronic acid under palladium catalysis:
Reaction Scheme :
Optimization Considerations
-
Protection of aldehyde : The aldehyde group may require protection (e.g., as an acetal) to prevent side reactions under basic conditions.
-
Catalyst system : Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf) in solvents like dimethoxyethane (DME) or tetrahydrofuran (THF).
-
Base selection : Aqueous sodium carbonate or potassium phosphate to facilitate transmetalation.
Yield and Purity
While direct data for this compound are unavailable, analogous couplings in achieved yields of 78–91% for metal complexes of nitro-substituted benzimidazoles. Similar efficiency could be anticipated with optimized conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables formylation of electron-rich aromatic systems. For this compound, this method could introduce the aldehyde group onto a pre-nitrated biphenyl system.
Reaction Mechanism and Adaptability
As demonstrated in, the Vilsmeier-Haack protocol uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which attacks the aromatic ring. For a 3-(4-nitrophenyl)benzene substrate:
-
Electrophilic attack : Occurs at the position ortho or para to the nitrophenyl group, depending on directing effects.
-
Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.
Challenges :
-
Deactivation by nitro group : The nitro group’s strong electron-withdrawing nature reduces aromatic reactivity, necessitating harsh conditions or activating substituents.
-
Regioselectivity : Competing directing effects between the nitro and any activating groups may complicate product isolation.
Hydrolysis of Nitro-Substituted Styrenes
The method described in for para-nitrobenzaldehyde synthesis from para,beta-dinitrostyrene could be adapted for this compound by starting with a suitably substituted styrene derivative.
Process Overview
-
Sulfuric acid-mediated reaction : Concentrated H₂SO₄ cleaves dinitrostyrene derivatives, releasing CO and forming nitrobenzaldehyde intermediates.
-
Hydrolysis and isolation : Steam distillation separates the aldehyde from co-produced nitrobenzoic acid.
Hypothetical Application :
If 3-(4-nitrophenyl)styrene were synthesized (e.g., via Heck coupling), treatment with H₂SO₄ at 100–120°C might yield this compound. However, the synthesis of the precursor styrene adds complexity.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-nitrophenyl)benzaldehyde?
Answer:
A common synthetic route involves the cyclization of 4-nitrobenzaldehyde with thiourea and benzaldehyde under basic conditions (e.g., sodium ethoxide) at reflux . For derivatives, click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as demonstrated in the synthesis of triazolyl-benzaldehyde analogs . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products. Characterization via TLC and HPLC is critical for monitoring reaction progress.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the aldehyde proton (~10 ppm) and nitrophenyl group positions.
- IR Spectroscopy: Stretching frequencies for the aldehyde (C=O, ~1700 cm) and nitro (NO, ~1520 and 1350 cm^{-1) groups validate functional groups.
- X-ray Crystallography: Resolves molecular geometry and crystallographic packing, as seen in studies of triazolyl-benzaldehyde derivatives .
- Mass Spectrometry: HRMS ensures molecular weight accuracy and purity.
Advanced: How can computational modeling improve the design of this compound derivatives for biological activity?
Answer:
Pharmacophore modeling and 3D-QSAR studies can predict interactions with biological targets like tubulin or enzymes. For example, docking scores for benzaldehyde-based chalcone derivatives demonstrated strong binding to tubulin’s colchicine site, guiding structural modifications to enhance activity . Molecular dynamics simulations further assess stability and binding free energies. Validate predictions experimentally via enzyme inhibition assays (e.g., IC determination) .
Advanced: How do researchers analyze reaction mechanisms involving this compound in asymmetric synthesis?
Answer:
Mechanistic studies often employ kinetic isotope effects (KIEs) or DFT calculations. For example, in Wittig reactions, the aldehyde’s electrophilicity is influenced by the nitro group’s electron-withdrawing effect, which can be modeled computationally . Intermediate trapping (e.g., using TEMPO for radical pathways) and isotopic labeling (O or C) clarify reaction pathways.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems .
- Waste Disposal: Segregate nitro-containing waste for incineration or specialized treatment.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry vs. MTT for cell viability). Meta-analyses of structure-activity relationships (SAR) across studies can identify critical substituents (e.g., triazole vs. azo groups) .
Advanced: What strategies optimize the solubility and bioavailability of this compound-based compounds?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) at the benzaldehyde or nitrophenyl positions.
- Co-crystallization: Improve solubility via co-formers (e.g., cyclodextrins), as demonstrated for hydrazide derivatives .
- Nanoparticle Encapsulation: Use liposomal or polymeric carriers to enhance in vivo stability .
Basic: How do researchers validate the purity of this compound derivatives post-synthesis?
Answer:
- Chromatography: HPLC with UV detection (λ = 254–300 nm for nitroaromatics) and GC-MS for volatile impurities.
- Melting Point Analysis: Compare observed vs. literature values (±2°C tolerance).
- Elemental Analysis: Confirm C, H, N, and O percentages within ±0.3% theoretical values.
Advanced: What role does the nitro group play in the electronic properties of this compound?
Answer:
The nitro group is a strong electron-withdrawing group (EWG), reducing electron density at the benzaldehyde core. This enhances electrophilicity, critical in reactions like nucleophilic aromatic substitution or Michael additions. DFT calculations (e.g., HOMO-LUMO gaps) quantify this effect, guiding applications in materials science (e.g., nonlinear optics) .
Advanced: How are kinetic studies designed to evaluate this compound’s reactivity in catalytic systems?
Answer:
Use stopped-flow spectroscopy or in-situ IR to monitor reaction rates under varying conditions (temperature, catalyst loading). For asymmetric catalysis, chiral HPLC or polarimetry tracks enantiomeric excess (ee). Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
